Warfarin-S - 37341-99-4

Warfarin-S

Catalog Number: EVT-3399559
CAS Number: 37341-99-4
Molecular Formula: C33H28N4O6S
Molecular Weight: 608.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Warfarin-S can be achieved through various asymmetric synthesis methods. A notable approach involves the use of chiral catalysts, such as C2-symmetric squaramide-based primary diamines, which facilitate the formation of enantiomerically enriched products. For instance, one method reported yields of up to 96% with enantiomeric excess (ee) also reaching 96% .

Another method employs sodium borohydride for the reduction of warfarin, where Warfarin-S is synthesized with a typical yield exceeding 70% . The process usually involves stirring the compound in deionized water with sodium borohydride at ambient temperature, followed by neutralization and purification through thin-layer chromatography .

Molecular Structure Analysis

Warfarin-S has a complex molecular structure characterized by a coumarin backbone. Its molecular formula is C19H16O4, with a molecular weight of approximately 304.33 g/mol. The stereochemistry at the chiral centers is crucial for its biological activity; the S-enantiomer exhibits significantly greater anticoagulant properties than the R-enantiomer .

The structural data can be summarized as follows:

PropertyValue
Molecular FormulaC19H16O4
Molecular Weight304.33 g/mol
StereochemistryS-enantiomer
Chemical Reactions Analysis

Warfarin-S undergoes various chemical reactions that are essential for its functionality as an anticoagulant. The primary reaction involves its interaction with vitamin K epoxide reductase, leading to the inhibition of vitamin K recycling and subsequently affecting the synthesis of clotting factors II

Enantiomeric Specificity and Pharmacological Significance of Warfarin-S

Stereochemical Differentiation of Warfarin Enantiomers

Warfarin exists as a racemic mixture of two enantiomers: S-warfarin (levorotatory) and R-warfarin (dextrorotatory). These enantiomers are mirror-image isomers that share identical chemical composition but exhibit distinct three-dimensional configurations. The chiral center at C3 of the 4-hydroxycoumarin ring determines their stereochemistry, with the S-configuration exhibiting a specific spatial orientation of the side chain (3-oxo-1-phenylbutyl group) relative to the coumarin nucleus [1] [7]. This stereochemical divergence critically influences their biological interactions, as evidenced by:

  • Metabolic Pathways: S-warfarin undergoes >85% oxidative metabolism via CYP2C9 (cytochrome P450 2C9) to form 7-hydroxywarfarin as the primary metabolite. In contrast, R-warfarin is metabolized through multiple CYP isoforms (CYP1A2, CYP2C19, CYP3A4), resulting in 6-, 7-, 8-, and 10-hydroxylated derivatives [1] [4].
  • Protein Binding: Both enantiomers exhibit extensive albumin binding (>99%), but S-warfarin demonstrates marginally lower binding affinity due to stereospecific interactions with Arg222 residues in human serum albumin’s binding pocket [7].
  • Genetic Modulation: Polymorphisms in CYP2C9 (e.g., 2, *3 alleles) reduce *S-warfarin clearance by 37–70%, whereas variants in CYP2C19 and CYP3A4 primarily affect R-warfarin disposition [4] [7].

Table 1: Pharmacokinetic Properties of Warfarin Enantiomers

PropertyS-WarfarinR-Warfarin
Primary Metabolic RouteCYP2C9 (90%)CYP3A4/CYP1A2 (70%)
Half-life (h)20–4535–60
Clearance (L/h)0.144 (in CYP2C9*1)0.125 (baseline)
CYP Genetic ImpactHigh (CYP2C9)Moderate (CYP2C19)

Comparative Pharmacodynamic Potency of S- vs. R-Warfarin

S-warfarin exerts significantly greater anticoagulant activity than its R-counterpart, underpinned by both in vitro and clinical pharmacodynamic studies:

  • Potency Ratio: S-warfarin exhibits 3–5 times higher potency in inhibiting vitamin K-dependent clotting factor synthesis. Dose-response analyses indicate that a 1.6:1 ratio of R:S warfarin dose is required to achieve equivalent anticoagulation, reflecting the S-enantiomer’s superior target affinity [1] [3].
  • Hypoprothrombinemic Effect: In crossover studies administering pure enantiomers (80 mg R-warfarin vs. 12.5 mg S-warfarin), the area under the prothrombin time curve (AUCPT) for S-warfarin was 1.8-fold higher than for R-warfarin. Racemic warfarin (containing 11.7 mg S-warfarin) produced a 250 s·h greater AUCPT effect than S-warfarin alone (12.5 mg), confirming R-warfarin’s synergistic contribution to anticoagulation [3].
  • VKORC1 Genotype Dependence: The relative potency ratio (R:S) increases by 1.21-fold in subjects with VKORC1 1173 TT genotype compared to CC carriers. This genotype-dependent amplification underscores S-warfarin’s dominance in anticoagulant response modulation [3].

Role of Warfarin-S in Vitamin K Epoxide Reductase (VKORC1) Inhibition

S-warfarin’s pharmacological efficacy centers on its stereoselective inhibition of VKORC1, the enzyme responsible for recycling vitamin K epoxide to its reduced hydroquinone form:

  • Binding Mechanism: Molecular dynamics simulations reveal that S-warfarin reversibly inhibits VKORC1 via T-shaped π-π stacking interactions with tyrosine residue 139 (TY139A motif) in a cytoplasmic loop. This binding induces conformational changes in VKORC1’s warfarin-sensitive pocket, competitively blocking vitamin K epoxide access to the C132XXC135 redox active site [5] [1].
  • Inhibition Kinetics: S-warfarin exhibits a lower inhibition constant (Ki) than R-warfarin, with Ki values dependent on pH and substrate concentrations. Standardized assays confirm that Ki ≠ IC50, resolving historical variability in reported warfarin inhibition data [2] [5].
  • Mutation Resistance: Naturally occurring VKORC1 mutations (e.g., Y139F, V66L) reduce S-warfarin binding affinity by disrupting stacking interactions or altering pocket accessibility. These mutations decrease warfarin sensitivity >10-fold without impairing vitamin K binding, explaining clinical warfarin resistance [5].

Table 2: Impact of VKORC1 Mutations on S-Warfarin Inhibition

MutationLocationEffect on S-Warfarin KiMechanism
Y139FTY139A motif>10-fold increaseDisrupted π-π stacking
V66LTransmembrane helix5-fold increaseAltered binding pocket dynamics
V29LCytoplasmic loop3-fold increaseReduced warfarin access to Y139

S-warfarin’s stereospecificity thus governs its role as the primary mediator of anticoagulation in racemic warfarin therapy. Its dominance arises from synergistic pharmacodynamic superiority and precision binding to VKORC1, modulated by genetic and structural determinants [1] [3] [5].

Properties

CAS Number

37341-99-4

Product Name

Warfarin-S

IUPAC Name

4-amino-N-quinoxalin-2-ylbenzenesulfonamide;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

Molecular Formula

C33H28N4O6S

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C19H16O4.C14H12N4O2S/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h2-10,15,21H,11H2,1H3;1-9H,15H2,(H,17,18)

InChI Key

SUVPVVDTHJRFJI-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.